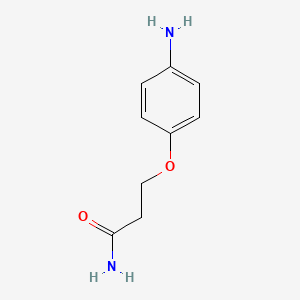

3-(4-Aminophenoxy)propanamide

Descripción general

Descripción

3-(4-Aminophenoxy)propanamide is a chemical compound characterized by its molecular structure, which includes an amino group attached to a phenol ring, connected to a propanamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and propanoyl chloride.

Reaction Process: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-aminophenol with propanoyl chloride, forming the amide bond.

Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a base such as pyridine is used to neutralize the hydrochloric acid byproduct.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as an Intermediate:

3-(4-Aminophenoxy)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, which can lead to the development of novel compounds with desired properties.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description | Example Compounds Synthesized |

|---|---|---|

| Nucleophilic Substitution | Utilized to introduce new functional groups | Various amides and esters |

| Coupling Reactions | Forms bioconjugates with biomolecules | Peptide conjugates |

| Polymerization | Acts as a monomer in polymer synthesis | Specialty polymers for coatings |

Biological Applications

Enzyme Inhibition:

Research has explored the potential of this compound as an enzyme inhibitor. Its ability to bind to active sites of enzymes can block substrate access, thus inhibiting enzymatic activity.

Therapeutic Properties:

The compound has been investigated for its anti-inflammatory and anticancer activities. Preliminary studies indicate that it may reduce cell viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound derivatives on A549 lung cancer cells, compounds demonstrated significant reductions in cell viability (up to 50%) compared to untreated controls. The mechanism involved apoptosis induction and inhibition of cell migration, highlighting its potential as a therapeutic candidate in oncology .

Material Science Applications

Development of Specialty Chemicals:

In industrial applications, this compound is being utilized in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Table 2: Industrial Applications

| Application Area | Specific Uses |

|---|---|

| Coatings | Protective coatings with enhanced durability |

| Adhesives | Strong bonding agents for various substrates |

| Polymers | High-performance materials for electronics |

Mecanismo De Acción

The mechanism by which 3-(4-Aminophenoxy)propanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context.

Comparación Con Compuestos Similares

3-(4-Aminophenoxy)benzoic acid

4,4'-Diaminodiphenyl ether

3-(4-Aminophenoxy)aniline

Actividad Biológica

3-(4-Aminophenoxy)propanamide is a chemical compound notable for its unique structure, which includes an amino group attached to a phenol ring and connected to a propanamide group. This compound has garnered interest in various scientific fields due to its significant biological activity, particularly in biochemical reactions and interactions with cellular components.

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.2 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenol with propanoyl chloride, facilitated by a base such as pyridine under inert conditions to prevent oxidation. This process yields the desired amide bond, crucial for its biological activity.

Enzyme Interactions

This compound has been shown to interact with various enzymes and proteins, influencing their activity. Its role as an enzyme inhibitor or activator is context-dependent, affecting different biochemical pathways based on its binding interactions. Notably, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism.

Cellular Effects

The compound significantly influences cellular processes, including:

- Gene Expression : It affects the expression of genes tied to metabolic pathways.

- Cell Signaling : Modulates signaling pathways that are vital for cell function.

- Metabolic Flux : Alters metabolic activities within cells, impacting overall cellular health and function.

Dosage and Toxicity

Research indicates that the effects of this compound vary with dosage:

- Low Doses : May enhance metabolic activity and immune responses.

- High Doses : Can lead to toxicity, including cellular damage and organ dysfunction.

Transport and Distribution

The compound's transport across cellular membranes is facilitated by specific transporters and binding proteins. Its subcellular localization is crucial for its biological activity, as it must reach specific organelles or compartments within cells to exert its effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds derived from this compound. For instance, derivatives have demonstrated significant antimicrobial activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 1 to 64 µg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

A series of derivatives based on similar structural frameworks have been evaluated for anticancer activity. Some compounds exhibited cytotoxic effects on A549 non-small cell lung cancer cells, reducing cell viability significantly while showing lower toxicity towards non-cancerous cells. This suggests potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites on enzymes.

- Modulating enzyme activity through inhibition or activation.

- Influencing downstream signaling pathways that affect cell survival and proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(4-Aminophenoxy)benzoic acid | Aromatic amine | Antimicrobial |

| 4,4'-Diaminodiphenyl ether | Aromatic amine | Anticancer |

| 3-(4-Aminophenoxy)aniline | Aromatic amine | Enzyme inhibition |

This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the unique properties of this compound.

Propiedades

IUPAC Name |

3-(4-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJIKZBCBBFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.